4-Ethoxy-3,5-dipropylbenzamide
Description
4-Ethoxy-3,5-dipropylbenzamide is a benzamide derivative characterized by an ethoxy group at the 4-position and propyl substituents at the 3- and 5-positions of the benzene ring. The ethoxy and propyl groups likely contribute to lipophilicity, impacting logP and bioavailability. Applications of such compounds span pharmacological research, synthetic intermediates, and fine chemical production .
Properties
CAS No. |
100243-35-4 |
|---|---|
Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
4-ethoxy-3,5-dipropylbenzamide |
InChI |
InChI=1S/C15H23NO2/c1-4-7-11-9-13(15(16)17)10-12(8-5-2)14(11)18-6-3/h9-10H,4-8H2,1-3H3,(H2,16,17) |
InChI Key |
UKTOQHCZCJDSOD-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=CC(=C1OCC)CCC)C(=O)N |
Canonical SMILES |
CCCC1=CC(=CC(=C1OCC)CCC)C(=O)N |
Other CAS No. |
100243-35-4 |
Synonyms |
3,5-Dipropyl-4-ethoxybenzamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of 4-Ethoxy-3,5-dipropylbenzamide and Analogs
Key Observations :
- Substituent Effects: The ethoxy group in this compound contrasts with methallyloxy () and methoxy () in analogs.
- Functional Groups : Unlike phenethylamines (), the benzamide backbone lacks an amine chain, altering pharmacological targets and solubility.
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations :
- Lipophilicity : The propyl and ethoxy groups in this compound likely result in higher logP (~4.5–5.0) compared to Escaline (logP ~1.8), favoring membrane permeability but limiting aqueous solubility.
- Stereochemistry : The spirocyclic analog () exhibits optical activity, suggesting chiral analogs of benzamides could be synthesized for targeted applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
